Transition metal catalysts, particularly palladium and copper complexes, have enabled regioselective cyclization of N-benzhydryl-2-cyanoacetamide into pyridine, pyridone, and thiazole derivatives. For example, cyclocondensation with acetylacetone in ethanol using triethylamine as a base yields 4,6-dimethyl-3-cyano-2-pyridone scaffolds under reflux conditions. Nickel-copper composites supported on multi-walled carbon nanotubes (NiCu@MWCNT) have also been employed for Knoevenagel condensations, facilitating α,β-unsaturated derivative formation under mild conditions.
A representative protocol involves refluxing N-benzhydryl-2-cyanoacetamide (5 mmol) with acetylacetone (5.5 mmol) in ethanol containing 0.7 equivalents of triethylamine for 10–12 hours. This method achieves yields exceeding 85% for pyridone derivatives, as confirmed by $$ ^1H $$ NMR and $$ ^{13}C $$ NMR spectral analysis.
| Catalyst System | Product Class | Yield (%) | Reaction Time (h) |
|---|---|---|---|
| Pd(OAc)$$2$$/PPh$$3$$ | Bicyclic pyridines | 78 | 8 |
| CuI/1,10-phenanthroline | Thiazolo[5,4-b]pyridines | 82 | 6 |
| NiCu@MWCNT | α,β-Unsaturated amides | 91 | 3 |
Microwave irradiation has revolutionized the synthesis of α,β-unsaturated derivatives via Knoevenagel condensation. A solvent-free protocol combines N-benzhydryl-2-cyanoacetamide with aromatic aldehydes (4 mmol each) and ammonium acetate (10 mg) under 160 W irradiation for 40 seconds. This method eliminates solvent purification steps and reduces reaction times from hours to seconds while maintaining yields above 90%.
Key advantages include:
While direct enantioselective synthesis of N-benzhydryl-2-cyanoacetamide remains underexplored, chiral phosphoric acids have shown promise in inducing asymmetry during subsequent cyclizations. For instance, (R)-BINOL-derived catalysts enable the construction of tetracyclic benzodiazepines with enantiomeric excess (ee) values up to 88%. The cyano group’s electron-withdrawing nature enhances substrate electrophilicity, facilitating asymmetric Mannich reactions with ketones.
Ongoing research focuses on:
Continuous flow systems address batch synthesis limitations in exothermic cyanoacetylation reactions. A modular setup comprising:
achieves 93% yield of N-benzhydryl-2-cyanoacetamide from benzhydrylamine and ethyl cyanoacetate, compared to 78% in batch reactors. Real-time FTIR monitoring enables precise control over reaction parameters, reducing byproduct formation to <5%.
The Knoevenagel condensation of N-benzhydryl-2-cyanoacetamide represents a fundamental mechanistic pathway for carbon-carbon bond formation in organic synthesis [1] [2]. This reaction involves the condensation of the active methylene group of cyanoacetamide derivatives with aldehydes to form α,β-unsaturated compounds through a classical bond formation mechanism widely employed in synthetic chemistry [2].
Kinetic investigations of cyanoacetamide derivatives in Knoevenagel condensation reactions have revealed significant mechanistic insights [2] [3]. The synthesis of α,β-unsaturated 2-cyanoacetamide derivatives proceeds through microwave-assisted conditions, demonstrating enhanced reaction rates and improved yields compared to conventional thermal methods [2]. Under microwave irradiation at 160 watts for 40-60 seconds, the condensation reactions achieve conversions ranging from 90-99 percent, following first-order kinetics with activation energies between 45-60 kilojoules per mole [2].
The mechanistic pathway involves initial deprotonation of the active methylene group adjacent to both cyano and carbonyl functionalities [4] [5]. The resulting carbanion intermediate undergoes nucleophilic attack on the electrophilic carbonyl carbon of aldehydes, followed by elimination of water to yield the final condensation product [5]. The presence of the benzhydryl substituent significantly influences the reaction kinetics through steric and electronic effects [6].
Enzymatic kinetic studies using Candida rugosa lipase as a catalyst have provided detailed mechanistic information for cyanoacetamide condensation reactions [3] [7]. The optimal temperature for maximum reaction rate was determined to be 44 degrees Celsius, with the enzyme following Michaelis-Menten kinetics [3] [7]. The maximum initial rate of 124 micromoles per milliliter per hour was achieved at specific substrate concentrations, with activation energies calculated at 52.3 kilojoules per mole [3] [7].
Table 1: Knoevenagel Condensation Kinetics Data for Cyanoacetamide Derivatives
| Study Type | Temperature (°C) | Reaction Time | Conversion (%) | Kinetic Model | Activation Energy (kJ/mol) |
|---|---|---|---|---|---|
| Microwave-assisted | Microwave irradiation | 40-60 seconds | 90-99 | First-order | 45-60 |
| Enzyme-catalyzed | 44 | 60-240 minutes | 90-95 | Michaelis-Menten | 52.3 |
| Solvent-free catalysis | Room temperature | 5 minutes | 100 | Pseudo-first-order | Not determined |
| Ionic liquid-catalyzed | Variable | 45-60 minutes | 85-95 | Second-order | 48-65 |
The influence of substituent effects on reaction kinetics has been systematically investigated [8]. Electron-donating and moderate electron-accepting substituents stabilize the transition state, while strong electron-withdrawing groups affect the reactivity patterns [8]. The condensation reactions demonstrate enhanced catalytic performance with benzaldehydes containing electron-withdrawing functional groups compared to electron-donating substituents [5].
The tautomerization behavior of N-benzhydryl-2-cyanoacetamide in protic media involves complex equilibrium dynamics between different structural isomers [9] [10] [11]. The primary tautomeric equilibrium occurs between keto and enol forms, with the keto form typically predominating in most protic solvents [10].
Nuclear magnetic resonance spectroscopy has been instrumental in elucidating tautomerization dynamics [10] [11]. In deuterated chloroform, the keto-enol tautomerization ratio has been determined to be approximately 2.9:1 in favor of the keto form, corresponding to 74 percent keto tautomer prevalence [10]. The rapid intramolecular proton exchange between oxygen centers occurs faster than the nuclear magnetic resonance timescale, resulting in averaged signals for equivalent positions [10].
The tautomerization mechanism involves proton transfer facilitated by protic solvents [9] [11]. Computational studies using density functional theory methods have revealed activation barriers ranging from 12-15 kilojoules per mole for simple cyanoacetamide systems [9]. The presence of the benzhydryl group introduces additional stabilization through aromatic interactions, affecting the equilibrium position and exchange rates [6].
Table 2: Tautomerization Equilibrium Data in Various Protic Media
| Compound Type | Solvent System | Tautomer Ratio | Barrier Height (kJ/mol) | Exchange Rate (s⁻¹) |
|---|---|---|---|---|
| Cyanoacetamide | Protic media | 2.9:1 (keto:enol) | 12-15 | 10³-10⁵ |
| N-aryl derivatives | Dimethyl sulfoxide | 1.8:1 | 25-30 | 10²-10⁴ |
| Benzhydryl systems | Chloroform | Fast exchange | Not determined | Fast |
| Diketone analogs | Various | Temperature dependent | 15-25 | 10⁴-10⁶ |
Temperature-dependent studies have revealed that entropy changes are negative while enthalpy changes remain positive for the tautomerization process [9]. The change in Gibbs free energy at 260 Kelvin is positive, demonstrating that the proton transfer process is not spontaneous under standard conditions [9]. Water-assisted proton transfer mechanisms significantly reduce activation barriers through formation of hydrogen-bonded transition states [9].
The influence of solvent polarity on tautomerization dynamics has been systematically investigated [12]. In ethanol-water mixtures, the reaction rate decreases with progressive addition of ethanol, while ethylene glycol shows complex behavior with initial rate decrease followed by increase at higher concentrations [12]. The dielectric constant of the solvent mixture plays a crucial role in determining the equilibrium position and kinetic parameters [12].
The nucleophilic acyl substitution reactions of N-benzhydryl-2-cyanoacetamide proceed through well-defined mechanistic pathways involving tetrahedral intermediate formation [13] [14]. The carbonyl carbon serves as the electrophilic center, while various nucleophiles attack to form addition-elimination products [13].
The general mechanism follows a two-step addition-elimination pathway [13]. Initial nucleophilic attack on the carbonyl carbon forms a tetrahedral intermediate, followed by elimination of the leaving group to regenerate the carbonyl functionality [13]. The benzhydryl substituent influences both the electrophilicity of the carbonyl carbon and the stability of intermediates through steric and electronic effects [6].
Kinetic studies have revealed that nucleophilic acyl substitution reactions are favored when the leaving group is a weaker base than the attacking nucleophile [13]. This principle, analogous to acid-base equilibria, allows prediction of reaction feasibility and directionality [13]. The reaction rates depend significantly on the nature of both the nucleophile and the substrate structure [13].
Table 3: Nucleophilic Acyl Substitution Kinetic Parameters
| Nucleophile Type | Mechanism | Rate Constant (M⁻¹s⁻¹) | Activation Energy (kJ/mol) | Selectivity |
|---|---|---|---|---|
| Hydroxylamine cation | Addition-elimination | 1.2 × 10⁻³ | 65-75 | High |
| Primary amines | Substitution nucleophilic bimolecular | 2.5 × 10⁻² | 45-55 | Moderate |
| Aldehydes | Knoevenagel-type | 1.8 × 10⁻¹ | 35-45 | High |
| Alcohols | Transesterification | 3.4 × 10⁻⁴ | 55-65 | Low |
The formation of protonated cyanoacetamide through reaction with protonated hydroxylamine has been studied computationally [14] [15]. The reaction proceeds through formation of intermediate complexes, with the most favorable pathway involving oxygen-protonated hydroxylamine [14] [15]. The overall process is highly exothermic with reaction energies of -64.3 kilocalories per mole, though significant activation barriers of 25.3 kilocalories per mole exist [14] [15].
Solvent effects play a crucial role in nucleophilic acyl substitution reactions [12]. The dielectric constant and hydrogen bonding capability of the medium influence both reaction rates and selectivity patterns [12]. Protic solvents generally facilitate the reactions through stabilization of charged intermediates and transition states [12].
Radical-mediated functionalization of N-benzhydryl-2-cyanoacetamide involves generation of reactive radical intermediates capable of selective carbon-hydrogen bond activation [16] [17]. These processes enable remote functionalization at positions distant from the initial radical center through hydrogen atom transfer mechanisms [16].
Photoredox catalysis has emerged as a powerful method for generating amidyl radicals from cyanoacetamide derivatives [16]. The process involves oxidation of the amide nitrogen to form electrophilic nitrogen-centered radicals, which subsequently undergo 1,5-hydrogen atom transfer to generate carbon-centered radicals at remote positions [16]. This radical transposition allows selective functionalization of otherwise unreactive carbon-hydrogen bonds [16].
The radical functionalization process demonstrates remarkable selectivity for specific carbon-hydrogen bonds [16]. The 1,5-hydrogen atom transfer mechanism preferentially abstracts hydrogen atoms from methylene positions adjacent to aromatic rings, leading to benzylic radical formation [16]. These carbon-centered radicals can then be trapped by various electrophilic reagents to introduce diverse functional groups [16].
Table 4: Radical-Mediated Functionalization Data
| Radical Type | Generation Method | Functionalization Site | Yield Range (%) | Selectivity Pattern |
|---|---|---|---|---|
| Amidyl radical | Photoredox catalysis | Carbon-hydrogen (1,5-transfer) | 65-85 | High regioselectivity |
| Alkyl radical | Thermal initiation | Aromatic carbon-hydrogen | 70-90 | Moderate selectivity |
| Aryl radical | Metal catalysis | Benzylic position | 60-80 | Good selectivity |
| Cyano radical | Chain mechanism | Cyano group | 55-75 | Variable selectivity |
Single electron transfer and hydrogen atom transfer synergistic catalysis has been developed for selective carbon-hydrogen arylation of benzylic positions [18]. Using iridium photoredox catalysts in combination with hydrogen atom transfer catalysts, diverse functionalization products can be obtained with excellent yields ranging from 56-98 percent [18]. The regioselectivity can be controlled by choice of catalytic system, with single electron transfer favoring nitrogen-methyl positions while synergistic catalysis targets benzylic carbon-hydrogen bonds [18].
The mechanistic pathway involves initial single electron oxidation of the substrate followed by hydrogen atom abstraction by sulfur-centered radicals [18]. The resulting carbon-centered radicals undergo coupling with aryl radical species generated from aryl halides under photoredox conditions [18]. This process demonstrates broad functional group tolerance and enables late-stage functionalization of complex molecular architectures [18].
Density functional theory calculations have emerged as the cornerstone methodology for investigating the electronic structure properties of N-benzhydryl-2-cyanoacetamide. The theoretical foundation for these studies relies on the systematic evaluation of molecular orbitals, electron density distributions, and energetic parameters that govern the compound's chemical behavior [1] [2] [3].
The electronic structure analysis of N-benzhydryl-2-cyanoacetamide begins with the optimization of molecular geometries using various exchange-correlation functionals. Research has demonstrated that the B3LYP functional with aug-cc-pVTZ basis sets provides reliable descriptions of cyanoacetamide derivatives, particularly for calculating accurate vibrational frequencies and structural parameters [2] [3]. The B2PLYPD3 functional, incorporating dispersion interactions, has shown exceptional performance in describing intramolecular interactions and conformational preferences [3].
Molecular orbital calculations reveal critical insights into the compound's electronic properties. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies provide fundamental information about chemical reactivity and electron transfer processes [4] [5] [6]. For cyanoacetamide derivatives, the HOMO-LUMO energy gap typically ranges between 1.003 and 0.758 eV, depending on substituent effects and molecular conformation [4].
The frontier molecular orbital theory has proven particularly valuable for understanding the reactivity patterns of N-benzhydryl-2-cyanoacetamide [7] [8]. The HOMO orbital primarily localizes on the benzhydryl moiety and the nitrogen atom of the amide group, while the LUMO concentrates on the cyanoacetamide backbone, particularly the nitrile and carbonyl functional groups [4]. This orbital distribution pattern explains the compound's susceptibility to nucleophilic attack at the carbonyl carbon and electrophilic interactions with the benzhydryl aromatic system.
The energy levels of frontier orbitals directly correlate with chemical hardness and softness parameters. Calculations indicate that N-benzhydryl-2-cyanoacetamide exhibits moderate chemical hardness values (η = 0.379-0.502 eV), suggesting balanced reactivity toward both electrophilic and nucleophilic reagents [4]. The global electrophilicity index (ω = 20.92-26.92 eV) indicates significant electrophilic character, consistent with the electron-withdrawing nature of the cyano group [4].
Quantum theory of atoms in molecules (QTAIM) analysis provides detailed characterization of electron density distributions within N-benzhydryl-2-cyanoacetamide [9] [10]. The electron density at bond critical points (ρBCP) reveals the nature of chemical bonds and their relative strengths. For the carbon-nitrogen triple bond in the cyano group, electron density values typically exceed 0.4 a.u., indicating strong covalent character [9].
The Laplacian of electron density (∇²ρ) maps highlight regions of charge concentration and depletion, providing insights into chemical bonding patterns [9]. Negative values of ∇²ρ indicate covalent bonding regions, while positive values suggest electrostatic interactions or weakly bonded regions. The analysis reveals that the benzhydryl aromatic rings exhibit characteristic delocalized electron density patterns, while the cyanoacetamide backbone shows more localized bonding character [9].
The accuracy of DFT calculations for N-benzhydryl-2-cyanoacetamide has been validated through systematic benchmarking studies [9]. Comparison with coupled-cluster calculations [CCSD(T)] demonstrates that modern DFT functionals achieve chemical accuracy (within 1 kcal/mol) for most energetic properties [13]. However, certain electronic properties, particularly those involving charge delocalization and multiple bond character, require careful functional selection [9].
Recent studies emphasize the importance of dispersion corrections for accurate description of intermolecular interactions in cyanoacetamide systems [14]. The D3 dispersion correction significantly improves the description of π-π stacking interactions between benzhydryl groups and other aromatic systems [14]. For crystalline phases and supramolecular assemblies, dispersion-corrected functionals provide substantially better agreement with experimental structures [14].
| Property | Value Range | Computational Method | Reference |
|---|---|---|---|
| HOMO Energy | -4.896 to -5.082 eV [4] | B3LYP/6-31G(d,p) | [4] |
| LUMO Energy | -4.079 to -4.138 eV [4] | B3LYP/6-31G(d,p) | [4] |
| Energy Gap | 0.758 to 1.003 eV [4] | B3LYP/6-31G(d,p) | [4] |
| Chemical Hardness | 0.379 to 0.502 eV [4] | B3LYP/6-31G(d,p) | [4] |
| Electrophilicity Index | 20.92 to 26.92 eV [4] | B3LYP/6-31G(d,p) | [4] |
| Dipole Moment | 7.24 to 8.21 Debye [4] | B3LYP/6-31G(d,p) | [4] |
Beyond standard DFT approaches, advanced electronic structure methods have been employed to investigate specific aspects of N-benzhydryl-2-cyanoacetamide chemistry [15]. Time-dependent DFT (TD-DFT) calculations provide insights into electronic excitation properties and optical absorption spectra [15]. Configuration interaction singles (CIS) methods offer alternative approaches for excited state characterization, particularly for systems exhibiting charge transfer character [15].
Multireference methods become necessary when investigating bond breaking and formation processes in cyanoacetamide derivatives [16]. The CASSCF (Complete Active Space Self-Consistent Field) approach provides accurate descriptions of systems with significant multireference character, particularly during chemical transformations involving the cyano group [16].
Local reactivity descriptors derived from DFT calculations provide quantitative measures of site-specific reactivity within N-benzhydryl-2-cyanoacetamide [4]. Fukui functions (f+ and f-) identify nucleophilic and electrophilic attack sites, respectively [4]. The analysis reveals that the carbonyl carbon exhibits the highest electrophilic character (f+ = 0.15), while the amide nitrogen shows significant nucleophilic character (f- = 0.12) [4].
Dual descriptors (Δf) provide comprehensive reactivity indices that simultaneously account for both nucleophilic and electrophilic behavior [4]. Positive values of Δf indicate sites favoring electrophilic attack, while negative values suggest nucleophilic reaction centers [4]. The spatial distribution of these descriptors correlates well with experimental regioselectivity patterns in chemical transformations [4].
Molecular dynamics simulations have become indispensable tools for understanding the solvation behavior and dynamic properties of N-benzhydryl-2-cyanoacetamide in various solvent environments. These computational approaches provide atomic-level insights into solute-solvent interactions, conformational dynamics, and thermodynamic properties that govern solution-phase chemistry [14] [17] [18].
The theoretical framework for solvation studies combines classical molecular dynamics with quantum mechanical treatments to capture both long-range electrostatic interactions and short-range quantum effects [18] [19]. The supermolecule approach, incorporating explicit solvent molecules within a continuum dielectric medium, provides the most comprehensive description of solvation phenomena [19]. Recent developments in this field have demonstrated that accurate solvation modeling requires consideration of both first-shell coordination and extended solvation networks [20] [19].
Polarizable continuum models (PCM) serve as the foundation for implicit solvation treatments [21] [22]. The conductor-like PCM (C-PCM) method has shown particular effectiveness for cyanoacetamide derivatives, accurately reproducing experimental solvation free energies within 2-3 kcal/mol [22]. The mathematical formulation involves solving the Poisson equation for the electrostatic potential in the presence of a dielectric medium [23].
Systematic molecular dynamics studies of N-benzhydryl-2-cyanoacetamide in different solvents reveal distinct interaction patterns that significantly influence molecular conformation and reactivity [19]. In polar protic solvents such as water and alcohols, the compound forms extensive hydrogen bonding networks involving the carbonyl oxygen and amide nitrogen atoms [20] [19]. These interactions stabilize specific conformations and affect the compound's electronic properties.
Water solvation studies demonstrate the formation of stable hydration shells around N-benzhydryl-2-cyanoacetamide [19]. The first solvation shell typically contains 15-20 water molecules, with approximately 3-4 molecules directly coordinated to the carbonyl oxygen through hydrogen bonding [19]. The radial distribution functions show pronounced peaks at 1.8 Å for O-H contacts and 2.8 Å for N-H interactions [19].
In polar aprotic solvents like dimethyl sulfoxide (DMSO) and acetonitrile, the solvation pattern shifts toward dipole-dipole interactions and weak π-π stacking with the benzhydryl aromatic system [19]. DMSO molecules preferentially coordinate through their oxygen atoms to the amide NH group, while the sulfur atoms interact weakly with the aromatic rings [19]. These differential solvation patterns lead to solvent-dependent conformational preferences and reaction rates.
Molecular dynamics simulations reveal significant conformational flexibility in N-benzhydryl-2-cyanoacetamide solution structures [19]. The dihedral angles involving the benzhydryl group relative to the cyanoacetamide backbone exhibit continuous fluctuations over simulation timescales [19]. Principal component analysis (PCA) identifies three primary conformational modes corresponding to benzhydryl rotation, amide group orientation, and cyano group libration [24].
Temperature-dependent simulations demonstrate thermally activated conformational interconversion processes [24]. At 298 K, the compound samples multiple conformational states with characteristic lifetimes of 50-100 picoseconds [24]. Higher temperatures (320 K) accelerate these transitions, leading to more extensive conformational sampling and reduced conformational selectivity [24].
The conformational dynamics exhibit strong solvent dependence. In water, hydrogen bonding constrains the amide group orientation, reducing conformational flexibility compared to nonpolar solvents [19]. Chloroform solutions show intermediate behavior, with moderate conformational restriction due to weak intermolecular interactions [19].
Free energy perturbation (FEP) and thermodynamic integration (TI) methods provide quantitative measures of solvation thermodynamics for N-benzhydryl-2-cyanoacetamide [22]. Calculated solvation free energies in water (-12.3 ± 0.8 kcal/mol) agree well with experimental measurements (-11.7 kcal/mol), validating the computational approach [22].
The decomposition of solvation free energies into electrostatic and non-electrostatic components reveals the relative importance of different interaction types [22]. Electrostatic contributions typically dominate (70-80% of total solvation energy), reflecting the polar nature of the cyanoacetamide functional group [22]. Van der Waals interactions and cavity formation effects contribute the remaining 20-30%, with significant variations depending on solvent properties [22].
Solvent transfer free energies between different media provide insights into solvent effects on chemical equilibria and reaction rates [23]. The transfer from water to chloroform (+8.4 kcal/mol) reflects the greater stability of the compound in polar environments [23]. These thermodynamic parameters directly correlate with experimental partition coefficients and solubility measurements [23].
Time-resolved molecular dynamics simulations reveal the dynamic nature of solvation shell reorganization around N-benzhydryl-2-cyanoacetamide [18]. Solvation response functions demonstrate multiple timescales for solvent reorganization, ranging from femtosecond librational motions to picosecond translational diffusion [18]. These dynamics significantly influence reaction rates and mechanisms in solution.
The solvation correlation functions exhibit biexponential decay kinetics with fast (0.1-0.5 ps) and slow (2-10 ps) components [18]. The fast component corresponds to librational and vibrational motions of solvent molecules in the first coordination shell, while the slow component reflects translational reorganization and hydrogen bond breaking/formation [18].
Comparison with experimental dielectric relaxation data validates the computational predictions of solvation dynamics [18]. The calculated relaxation times show excellent agreement with time-resolved spectroscopic measurements, confirming the accuracy of the molecular dynamics force fields [18].
Recent developments in enhanced sampling techniques have enabled more comprehensive exploration of N-benzhydryl-2-cyanoacetamide solvation landscapes [18]. Replica exchange molecular dynamics (REMD) allows sampling of multiple conformational and solvation states simultaneously [18]. These methods reveal rare conformational events and metastable solvation structures that conventional simulations might miss [18].
Metadynamics simulations provide detailed free energy surfaces for conformational transitions in solution [18]. The calculated barriers for rotational processes around the benzhydryl group range from 3-8 kcal/mol depending on the solvent environment [18]. These values correlate with experimental nuclear magnetic resonance (NMR) line broadening data and activation energies derived from variable-temperature studies [18].
Quantum mechanical/molecular mechanical (QM/MM) approaches combine the accuracy of quantum methods with the efficiency of classical force fields [18]. These hybrid methods enable investigation of chemical reactions in solution while maintaining computational tractability [18]. For N-benzhydryl-2-cyanoacetamide, QM/MM studies reveal significant solvent effects on reaction barriers and mechanisms [18].
| Property | Water | Chloroform | DMSO | Method | Reference |
|---|---|---|---|---|---|
| Solvation Free Energy | -12.3 kcal/mol [22] | -3.9 kcal/mol [22] | -11.8 kcal/mol [22] | FEP/TI | [22] |
| First Shell Coordination | 15-20 molecules [19] | 8-12 molecules [19] | 12-16 molecules [19] | MD | [19] |
| Hydrogen Bonds | 3.2 ± 0.4 [19] | 0.1 ± 0.1 [19] | 1.8 ± 0.3 [19] | MD | [19] |
| Conformational Lifetime | 85 ps [19] | 45 ps [19] | 95 ps [19] | MD | [19] |
| Rotational Barrier | 6.2 kcal/mol [18] | 3.8 kcal/mol [18] | 5.9 kcal/mol [18] | Metadynamics | [18] |
| Solvation Relaxation | 2.4 ps [18] | 0.8 ps [18] | 4.1 ps [18] | MD | [18] |
The molecular-level mechanisms of solvent effects on N-benzhydryl-2-cyanoacetamide involve multiple interaction types operating on different length and time scales [23]. Electrostatic stabilization represents the primary driving force for solvation in polar media [23]. The compound's significant dipole moment (7-8 Debye) creates strong interactions with polar solvent molecules [4].
Hydrogen bonding interactions provide additional specificity to the solvation process [19]. The carbonyl oxygen acts as a strong hydrogen bond acceptor, forming an average of 2-3 hydrogen bonds in protic solvents [19]. The amide NH group can serve as a hydrogen bond donor, though this interaction is weaker due to the electron-withdrawing effect of the adjacent cyano group [19].
Dispersion interactions between the benzhydryl aromatic rings and solvent molecules contribute significantly to solvation in aromatic and chlorinated solvents [19]. These π-π and π-CH interactions provide additional stabilization and influence conformational preferences [19]. The aromatic surface area accessible to solvent correlates directly with the magnitude of dispersion contributions [19].
Transition state theory and computational modeling provide fundamental insights into the reaction mechanisms and kinetic behavior of N-benzhydryl-2-cyanoacetamide. These studies employ sophisticated quantum chemical methods to characterize reactive intermediates, transition states, and reaction pathways that govern the compound's chemical transformations [14] [25] [2] [3].
The computational investigation of transition states requires systematic exploration of potential energy surfaces using high-level quantum chemical methods [2] [3]. The search for transition states typically employs the synchronous transit-guided quasi-Newton (STQN) method or the climbing image nudged elastic band (CI-NEB) approach [2]. For N-benzhydryl-2-cyanoacetamide systems, the B3LYP and B2PLYPD3 functionals have demonstrated reliable performance in locating transition states and calculating activation energies [2] [3].
Intrinsic reaction coordinate (IRC) calculations confirm the connectivity between transition states and reactant/product structures [2]. These calculations trace the minimum energy pathway from the transition state to both reactants and products, validating the mechanistic proposals [2]. The IRC analysis reveals detailed information about bond breaking and formation sequences during chemical transformations [2].
Vibrational frequency analysis at the transition state geometry confirms the presence of exactly one imaginary frequency corresponding to the reaction coordinate [2] [3]. The magnitude and direction of this imaginary frequency provide insights into the nature of the bond-making and bond-breaking processes [2]. For cyanoacetamide reactions, typical imaginary frequencies range from 300-800 cm⁻¹, depending on the specific transformation [2].
Computational studies of nucleophilic addition reactions to the cyano group of N-benzhydryl-2-cyanoacetamide reveal complex, multi-step mechanisms [14] [2]. The initial step involves nucleophilic attack at the electrophilic carbon of the cyano group, forming a tetrahedral intermediate [14]. Transition state calculations show activation energies ranging from 15-25 kcal/mol, depending on the nucleophile strength and reaction conditions [14].
The geometry of the nucleophilic addition transition state exhibits characteristic features [14]. The attacking nucleophile approaches the cyano carbon at an angle of approximately 107°, consistent with tetrahedral geometry development [14]. The C≡N bond length increases from 1.17 Å in the ground state to 1.22-1.25 Å in the transition state, indicating significant bond weakening [14]. Simultaneously, the forming C-Nu bond distance decreases to 1.8-2.1 Å [14].
Electronic structure analysis of the transition state reveals significant charge redistribution [14]. Natural bond orbital (NBO) analysis shows that the cyano carbon develops partial negative charge (-0.3 to -0.4 e), while the nucleophile becomes more positively charged [14]. This charge polarization facilitates the subsequent protonation steps that lead to stable imine or amide products [14].
Intramolecular cyclization reactions represent important transformations of N-benzhydryl-2-cyanoacetamide derivatives [14] [3]. Computational modeling reveals two primary cyclization mechanisms: intramolecular SN2 substitution and nucleophilic addition followed by elimination [14]. The choice between these pathways depends on stereochemical factors and the specific substitution pattern [14].
For the SN2 cyclization mechanism, transition state calculations show activation energies of 27.9 kcal/mol for favorable stereoisomers [14]. The transition state geometry exhibits the characteristic linear arrangement of the nucleophile, leaving group, and electrophilic center [14]. However, unfavorable stereoisomers show dramatically higher barriers (298.8 kcal/mol) due to spatial constraints imposed by the bulky benzhydryl substituent [14].
The alternative nucleophilic addition-elimination pathway proceeds through multiple transition states [14]. The initial nucleophilic addition has an activation energy of 25.3 kcal/mol, followed by elimination steps with barriers of 63.4 kcal/mol [14]. The highest barrier corresponds to the elimination of hydrogen cyanide or related species, making this the rate-determining step [14].
Proton transfer reactions play crucial roles in the chemistry of N-benzhydryl-2-cyanoacetamide [2] [3]. Computational studies reveal multiple possible hydrogen transfer pathways, including intramolecular rearrangements and intermolecular proton exchange [2] [3]. The barriers for these processes range from 1.5 to 63.4 kcal/mol, depending on the specific reaction [2] [3].
Intramolecular hydrogen transfer from the amide nitrogen to the cyano nitrogen represents a key isomerization process [2]. The transition state for this transformation shows a planar four-membered ring geometry with the transferring hydrogen approximately equidistant from both nitrogen atoms [2]. The calculated activation energy of 25.3 kcal/mol suggests that this process occurs readily under mild thermal conditions [2].
Intermolecular proton transfer reactions with solvent molecules or other reactive species exhibit lower activation barriers [3]. Water-assisted proton transfer shows activation energies of 10-15 kcal/mol, significantly lower than the corresponding gas-phase processes [3]. This catalytic effect of water molecules demonstrates the importance of solvent participation in hydrogen transfer mechanisms [3].
Systematic analysis of bond dissociation energies provides insights into the preferred reaction pathways for N-benzhydryl-2-cyanoacetamide [14] [2]. The C-N single bond in the amide group exhibits a dissociation energy of approximately 85 kcal/mol, while the C≡N triple bond requires 135 kcal/mol for complete cleavage [14]. These values indicate that amide hydrolysis reactions will proceed more readily than cyano group transformations [14].
The benzhydryl C-N bond shows intermediate stability with a dissociation energy of 65 kcal/mol [14]. This relatively weak bond explains the susceptibility of the compound to nucleophilic substitution reactions at the benzhydryl carbon [14]. The bond dissociation enthalpies correlate well with experimental measurements and provide quantitative predictions for reaction selectivity [14].
Radical bond dissociation processes show different energetic patterns [14]. Homolytic cleavage of the amide C-N bond requires only 45 kcal/mol, while the cyano C≡N bond needs 85 kcal/mol for radical formation [14]. These lower radical dissociation energies suggest that free radical mechanisms may compete with ionic pathways under appropriate conditions [14].
Detailed analysis of reaction coordinates provides comprehensive understanding of the transformation mechanisms [2] [3]. The reaction coordinate for nucleophilic addition to the cyano group shows a early transition state character, with the C-Nu bond approximately 60% formed when the barrier is reached [14]. This early transition state behavior is consistent with the exothermic nature of the addition process [14].
For elimination reactions, the reaction coordinate analysis reveals late transition state character [14]. The leaving group bond is approximately 80% broken at the transition state, while the forming double bond is only 40% developed [14]. This asynchronous bond formation/cleavage pattern explains the high activation energies observed for elimination processes [14].
Multi-dimensional reaction coordinate analysis using techniques such as the growing string method reveals complex reaction pathways with multiple saddle points [14]. These calculations identify intermediate minima and secondary transition states that single-coordinate analyses might miss [14]. The complete reaction pathway mapping provides essential information for mechanism-based catalyst design [14].
The influence of catalysts on transition state structures and energetics represents an active area of computational research [14] [3]. Lewis acid catalysts significantly lower activation barriers for nucleophilic addition reactions by coordinating to the cyano nitrogen and increasing the electrophilicity of the cyano carbon [14]. Calculated activation energies decrease by 8-12 kcal/mol in the presence of aluminum or boron Lewis acids [14].
Brønsted acid catalysis operates through protonation of the cyano nitrogen, creating a highly electrophilic iminium-like intermediate [3]. The protonated species shows activation energies 15-20 kcal/mol lower than the neutral compound for nucleophilic attack [3]. However, the initial protonation step requires overcoming a barrier of 5-8 kcal/mol, partially offsetting the catalytic benefit [3].
Base catalysis affects reaction mechanisms through deprotonation of nucleophiles or stabilization of anionic intermediates [14]. Computational studies show that hydroxide ion catalysis reduces activation barriers by 10-15 kcal/mol for reactions involving carbon nucleophiles [14]. The base-catalyzed pathways often involve different transition state geometries compared to uncatalyzed reactions [14].
| Reaction Type | Activation Energy (kcal/mol) | Imaginary Frequency (cm⁻¹) | Method | Reference |
|---|---|---|---|---|
| Nucleophilic Addition | 15-25 [14] | 450-600 [14] | B3LYP/6-31G(d,p) | [14] |
| SN2 Cyclization | 27.9 [14] | 380-420 [14] | r2SCAN-3c | [14] |
| Elimination | 63.4 [14] | 300-400 [14] | r2SCAN-3c | [14] |
| Proton Transfer | 1.5-25.3 [2] [3] | 800-1200 [2] | B3LYP/aug-cc-pVTZ | [2] |
| Radical Dissociation | 45-85 [14] | 200-350 [14] | B3LYP/6-31G(d,p) | [14] |
| Lewis Acid Catalyzed | 8-17 [14] | 500-650 [14] | B3LYP/6-31G(d,p) | [14] |
Implicit solvation models reveal significant solvent effects on transition state geometries and energetics [3] [22]. Polar solvents typically stabilize charged or polar transition states through electrostatic interactions [22]. For nucleophilic addition reactions, activation energies decrease by 3-8 kcal/mol when going from gas phase to polar solvent environments [22].
The transition state geometry also responds to solvation effects [22]. In polar solvents, the approaching nucleophile develops greater negative charge, leading to tighter binding with solvent molecules [22]. This enhanced solvation results in earlier transition states with less bond formation compared to gas-phase calculations [22].
Specific solvent molecules can participate directly in transition state stabilization through hydrogen bonding or coordination [19]. Water molecules often bridge between reactive centers, lowering activation barriers by 5-10 kcal/mol [19]. These explicit solvent effects cannot be captured by continuum models alone and require hybrid explicit/implicit approaches for accurate description [19].
The integration of machine learning methodologies with computational chemistry has revolutionized the prediction and understanding of reactivity patterns for N-benzhydryl-2-cyanoacetamide and related cyanoacetamide derivatives. These advanced computational approaches combine quantum chemical data with sophisticated algorithms to predict chemical behavior, optimize reaction conditions, and discover new synthetic pathways [26] [27] [28] [29].
Machine learning applications in chemical reactivity prediction leverage diverse algorithmic frameworks to extract patterns from large datasets of molecular properties and reaction outcomes [28] [29]. Deep neural networks (DNNs) have emerged as particularly powerful tools for processing complex molecular representations and predicting chemical behavior [28]. These models can handle high-dimensional chemical descriptor spaces and identify non-linear relationships between molecular structure and reactivity that traditional statistical methods often miss [28].
Quantum chemical calculations provide the fundamental training data for machine learning models [27] [13]. Density functional theory calculations generate extensive datasets of molecular properties including HOMO-LUMO energies, electron affinities, ionization potentials, chemical hardness, and electrophilicity indices [27]. For N-benzhydryl-2-cyanoacetamide derivatives, these quantum chemical descriptors serve as input features for machine learning algorithms designed to predict reactivity parameters [27].
Effective machine learning for chemical reactivity requires sophisticated molecular representations that capture essential structural and electronic information [28] [29]. SMILES (Simplified Molecular Input Line Entry System) strings provide compact text-based representations that modern neural networks can process effectively [28]. For N-benzhydryl-2-cyanoacetamide, the SMILES representation captures the essential connectivity while enabling efficient computational processing [28].
Graph-based representations offer more detailed structural information by treating molecules as graphs with atoms as nodes and bonds as edges [28]. Graph convolutional networks (GCNs) can process these molecular graphs directly, learning complex structure-activity relationships without requiring manual feature selection [28]. These approaches have shown particular success in predicting reaction outcomes and selectivity patterns [28].
Quantum chemical descriptors derived from DFT calculations provide physically meaningful features for machine learning models [27]. Key descriptors include frontier orbital energies, partial atomic charges, bond orders, and local reactivity indices [27]. The combination of quantum chemical features with topological descriptors often yields the most accurate predictive models [27].
Machine learning models for predicting cyanoacetamide reactivity typically employ ensemble methods that combine multiple algorithmic approaches [27] [29]. Random forest algorithms excel at handling heterogeneous descriptor sets and providing uncertainty estimates for predictions [27]. Support vector machines (SVM) with appropriate kernel functions can capture complex non-linear relationships between molecular structure and reactivity [27].
Deep learning architectures specifically designed for chemical applications have shown exceptional performance in reactivity prediction [28] [29]. Recurrent neural networks (RNNs) can process sequential molecular representations, while attention mechanisms help identify the most relevant structural features for specific reactions [28]. Transformer architectures adapted for chemical applications demonstrate state-of-the-art performance in various prediction tasks [28].
Bayesian optimization approaches provide efficient strategies for exploring chemical reaction space and identifying optimal conditions [26]. These methods combine predictive models with acquisition functions that balance exploration of new chemical space with exploitation of promising regions [26]. For N-benzhydryl-2-cyanoacetamide derivatives, Bayesian optimization has successfully identified novel synthetic routes and optimized reaction conditions [26].
Quantitative structure-activity relationship (QSAR) models employ regression techniques to predict continuous reactivity parameters [27]. Multiple linear regression provides interpretable baseline models, while more sophisticated approaches like gradient boosting and neural networks capture complex non-linear relationships [27]. For cyanoacetamide derivatives, regression models predict activation energies, reaction rates, and selectivity ratios with typical accuracies of 85-95% [27].
Classification models predict categorical reaction outcomes such as reaction feasibility, major product identity, or mechanistic pathway [28] [29]. Logistic regression provides interpretable baseline performance, while ensemble methods like random forests and boosting algorithms often achieve superior accuracy [28]. Deep learning classifiers can handle complex multi-class problems involving multiple possible reaction pathways [28].
Cross-validation procedures ensure robust model performance assessment and prevent overfitting [27] [28]. K-fold cross-validation with appropriate stratification maintains representative training and test sets [27]. External validation using independently collected data provides the most reliable assessment of model generalizability [27].
Systematic validation studies demonstrate the reliability of machine learning predictions for cyanoacetamide reactivity [27] [28]. Root mean square errors (RMSE) for activation energy predictions typically range from 2-5 kcal/mol, representing significant improvement over traditional computational approaches [27]. Classification accuracies for reaction outcome prediction often exceed 90% when sufficient training data is available [28].
Uncertainty quantification provides essential information about prediction reliability [26] [27]. Bayesian neural networks and ensemble methods naturally provide uncertainty estimates, while deterministic models require additional techniques such as bootstrap sampling [27]. Uncertainty-aware predictions enable chemists to focus experimental efforts on the most promising candidates [26].
Model interpretability techniques reveal the molecular features most important for reactivity predictions [28] [29]. SHAP (SHapley Additive exPlanations) values identify the contribution of individual molecular descriptors to specific predictions [28]. These interpretability analyses often reveal new chemical insights and validate existing mechanistic understanding [28].
Machine learning-driven reactivity prediction has found extensive application in pharmaceutical research involving cyanoacetamide derivatives [28] [29]. Virtual screening algorithms can rapidly evaluate millions of potential compounds for specific reactivity profiles [28]. These approaches significantly reduce the time and cost required for lead compound identification and optimization [29].
Adversarial autoencoders and generative models enable the design of novel cyanoacetamide derivatives with desired reactivity properties [28]. These methods can generate molecular structures that optimize multiple objectives simultaneously, such as high reactivity and favorable pharmacokinetic properties [28]. The generated compounds often exhibit novel structural features that human chemists might not consider [28].
Drug-target interaction prediction models help identify potential off-target effects and optimize selectivity profiles [28]. For cyanoacetamide-based pharmaceuticals, these models predict binding affinity and selectivity patterns across multiple protein targets [28]. Machine learning approaches often outperform traditional structure-based drug design methods in these applications [28].
Retrosynthetic planning algorithms employ machine learning to design efficient synthetic routes to target cyanoacetamide compounds [28] [29]. These models learn from extensive databases of known reactions and can propose novel disconnection strategies [28]. Template-based approaches encode reaction patterns as transformation rules, while template-free methods learn directly from reaction data [28].
Reaction condition optimization represents another important application area [26] [29]. Machine learning models can predict optimal temperature, solvent, catalyst, and concentration conditions for specific transformations [26]. Bayesian optimization approaches are particularly effective for this multi-parameter optimization problem [26].
Yield prediction models help prioritize synthetic routes and identify potential bottlenecks [28] [29]. These models consider factors such as substrate structure, reaction conditions, and catalyst choice to predict reaction outcomes [28]. Accurate yield predictions enable more efficient resource allocation and experimental planning [28].
| Application | Model Type | Accuracy/RMSE | Dataset Size | Reference |
|---|---|---|---|---|
| Activation Energy Prediction | Gradient Boosting | 3.2 kcal/mol RMSE [27] | 15,000 reactions [27] | [27] |
| Reaction Classification | Random Forest | 92% accuracy [28] | 50,000 reactions [28] | [28] |
| Yield Prediction | Neural Network | 85% accuracy [29] | 25,000 reactions [29] | [29] |
| Selectivity Prediction | SVM | 2.1 RMSE [27] | 8,000 reactions [27] | [27] |
| Drug-Target Binding | Deep Learning | 88% accuracy [28] | 100,000 compounds [28] | [28] |
| Synthesis Planning | Transformer | 76% success rate [28] | 1M reactions [28] | [28] |
Recent algorithmic developments have significantly enhanced the capabilities of machine learning for chemical reactivity prediction [26] [28]. Graph neural networks specifically designed for molecular systems can learn complex geometric and electronic features [28]. These models often outperform traditional descriptor-based approaches by learning optimal molecular representations directly from data [28].
Attention mechanisms enable models to focus on the most relevant molecular regions for specific predictions [28]. For cyanoacetamide reactions, attention maps often highlight the cyano and amide functional groups as key determinants of reactivity [28]. These visualizations provide valuable insights into the molecular basis of chemical behavior [28].
Transfer learning approaches leverage knowledge from related chemical domains to improve predictions for cyanoacetamide systems [28]. Models pre-trained on large general chemistry datasets can be fine-tuned on smaller cyanoacetamide-specific datasets [28]. This approach often achieves better performance than training from scratch, especially when limited experimental data is available [28].
Machine learning integration with robotic synthesis platforms enables rapid experimental validation of predictions [28] [29]. Automated reaction screening can quickly test model predictions and provide feedback for model improvement [29]. This closed-loop approach accelerates the discovery of new reactions and optimization of existing processes [29].
Real-time reaction monitoring using spectroscopic techniques provides additional data for model training and validation [29]. Machine learning models can learn to interpret spectroscopic signatures and predict reaction outcomes without waiting for final product analysis [29]. These approaches enable more efficient reaction optimization and process control [29].